![molecular formula C16H9Cl3N2S B2442497 4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine CAS No. 339105-99-6](/img/structure/B2442497.png)

4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

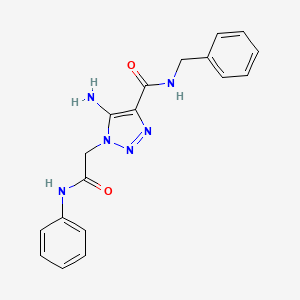

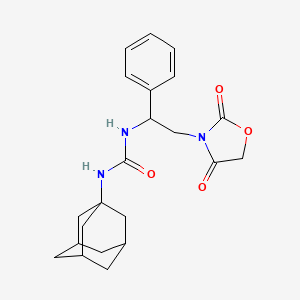

Descripción

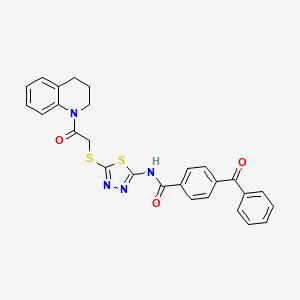

4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine (4-CP-2-DCP) is an organic compound belonging to the pyrimidine family. It is composed of a 4-chlorophenyl group, a 2-dichlorophenyl group, and a sulfanyl group. 4-CP-2-DCP has been studied extensively in the scientific community due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and biochemistry.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Compounds structurally related to 4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine have been extensively studied for their crystal structures. These studies reveal the intricate hydrogen-bonding patterns and molecular conformations that are crucial for understanding their interactions and functionalities. For instance, the analysis of pyrimethamine and its derivatives highlights the formation of bimolecular cyclic hydrogen-bonded motifs, elucidating how sulfonate and carboxylate groups mimic each other in molecular associations (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Chemical Reactions

The synthesis and reactivity of pyrimidine derivatives are of significant interest in the development of new chemical entities with potential biological activities. Studies on the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives reveal efficient methods for creating heterocyclic systems displaying a wide spectrum of biological activities (Bassyouni & Fathalla, 2013). Another research focuses on synthesizing novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, emphasizing the structural and cytotoxic activity analysis of these compounds (Stolarczyk et al., 2018).

Vibrational Spectroscopy and Molecular Docking

Vibrational spectroscopic techniques, like FT-IR and FT-Raman, along with molecular docking studies, are employed to investigate the structure-activity relationships of pyrimidine derivatives. These methods provide insights into the molecule's stability, charge delocalization, and potential pharmacological interactions. An example is the comprehensive spectroscopic investigation of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, which explores its chemotherapeutic potential through molecular docking results (Alzoman et al., 2015).

Material Science Applications

The unique electronic and structural properties of pyrimidine derivatives render them suitable for material science applications. For instance, the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, involving compounds with pyrimidine rings, demonstrates their potential in creating materials with high refractive indices and small birefringence, essential for optical applications (Tapaswi et al., 2015).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-(2,5-dichlorophenyl)sulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2S/c17-11-3-1-10(2-4-11)14-7-8-20-16(21-14)22-15-9-12(18)5-6-13(15)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNSEJYGNXWSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)SC3=C(C=CC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2442414.png)

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2442415.png)

![4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442417.png)

![(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2442419.png)

![2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2442422.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)

![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)